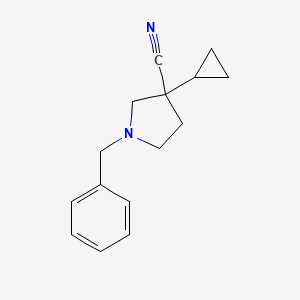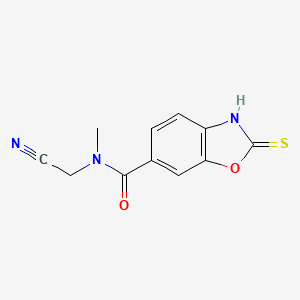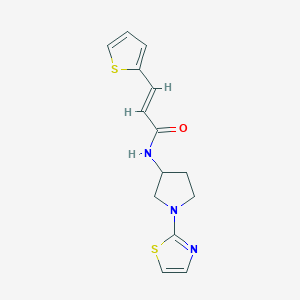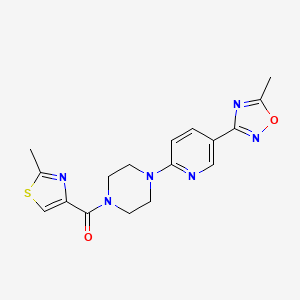
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used in scientific research to study the effects of psychoactive drugs on the central nervous system.
Aplicaciones Científicas De Investigación
Anti-proliferative Properties and DNA Binding
A study on benzochromene derivatives, structurally related to "1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile," highlighted their anti-proliferative properties against colorectal cancer cell lines. One compound, in particular, demonstrated potent cytotoxic activity through induction of apoptosis, characterized by cell cycle arrest and the modulation of pro- and anti-apoptotic genes. This compound's interaction with DNA suggested a groove binding mode, indicating its potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Facile Synthesis of Heterocyclic Derivatives
Another study focused on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from reactions involving similar structural motifs. These compounds were evaluated for antimicrobial activity, underscoring the versatility of these chemical frameworks in generating biologically active molecules (Elkholy & Morsy, 2006).
Regio- and Diastereoselective Synthesis
Research on spiropyrrolidinyl indenoquinoxaline derivatives through 1,3-dipolar cycloaddition reactions showcased the ability to integrate multiple pharmacophoric cores into a single molecular framework. This methodology highlights a green chemistry approach, offering high yields and operational simplicity in synthesizing complex molecules with potential pharmaceutical applications (Pattanaik et al., 2018).
Electropolymerization for Conducting Polymers
A study on the synthesis of polycyclic pyrrole derivatives, including electropolymerization to form electrochromic conducting polymers, suggests applications in material science. The regioselective coupling induced by specific substituents leads to polymers with unique electrochemical properties, relevant for developing multicolor electrochromic materials (Roznyatovskiy et al., 2010).
Microbial Decyanation and Green Chemistry
The microbial transformation of benzylpyrrolidine dicarbonitrile derivatives into valuable compounds through regioselective hydrolysis exemplifies the integration of biocatalysis in organic synthesis. This environmentally friendly approach emphasizes the role of microbial enzymes in achieving chemical transformations that are challenging to accomplish through conventional methods (Pinheiro et al., 2011).
Propiedades
IUPAC Name |
1-benzyl-3-cyclopropylpyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-11-15(14-6-7-14)8-9-17(12-15)10-13-4-2-1-3-5-13/h1-5,14H,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIEKPPVFPLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(C2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)
![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)
![2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone](/img/structure/B2860665.png)




![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)